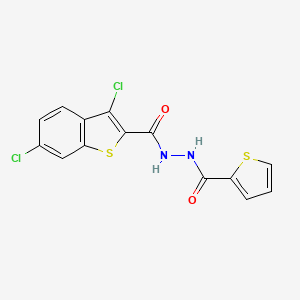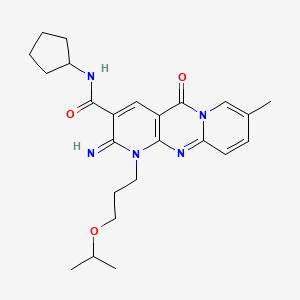![molecular formula C17H22N2O3S B11136098 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B11136098.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is a synthetic organic compound characterized by its unique structural components, including a dioxidotetrahydrothiophene ring and an indole moiety. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting with a suitable indole precursor, such as 1-(propan-2-yl)-1H-indole, the indole ring is functionalized to introduce the acetamide group.
Synthesis of the Dioxidotetrahydrothiophene Ring: The tetrahydrothiophene ring is oxidized to form the dioxidotetrahydrothiophene structure.
Coupling Reaction: The functionalized indole and the dioxidotetrahydrothiophene are coupled under specific conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the dioxidotetrahydrothiophene ring or the acetamide group.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic effects, particularly in the context of anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in inflammatory pathways or cell proliferation. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(methyl)-1H-indol-3-yl]acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(ethyl)-1H-indol-3-yl]acetamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is unique due to the specific substitution pattern on the indole ring and the presence of the dioxidotetrahydrothiophene moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C17H22N2O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(1-propan-2-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C17H22N2O3S/c1-12(2)19-10-13(15-5-3-4-6-16(15)19)9-17(20)18-14-7-8-23(21,22)11-14/h3-6,10,12,14H,7-9,11H2,1-2H3,(H,18,20) |
InChI Key |
ZVORTOWXAODIFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11136015.png)
![7-ethyl-N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11136023.png)
![ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11136029.png)



![6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11136061.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11136070.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-3-carboxamide](/img/structure/B11136083.png)
![1-(2,5-Dimethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide](/img/structure/B11136091.png)
![N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11136093.png)
![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11136100.png)
![Ethyl 2-amino-1'-(4-fluorobenzyl)-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11136110.png)
![5-(furan-2-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136118.png)
